4-Nitrobenzo[d]thiazole
Overview
Description
4-Nitrobenzo[d]thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .
Scientific Research Applications
Photophysical Properties in Fluorophores
4-Nitrobenzo[d]thiazole derivatives have been studied for their impact on photophysical properties in fluorophores. Research shows that nitro groups, typically considered fluorescence quenchers, surprisingly do not act as such in certain derivatives. Instead, they exhibit significant quantum yields, indicating potential applications in the design of dyes and fluorophores (Habenicht et al., 2015).
Synthesis of Ligands
Ligands based on 4-Nitrobenzo[d]thiazole derivatives have been developed through general synthesis methods. These methods are adaptable to a range of aromatic aldehydes, including pyridine and quinoline derivatives. This flexibility in synthesis suggests a broad applicability in chemical research and material science (Knighton et al., 2010).
Advanced Synthesis Techniques
Innovative approaches in chemical synthesis utilize 4-Nitrobenzo[d]thiazole. For example, a practical route to fully substituted thiazoles involves [4 + 1] heterocyclization techniques. This method facilitates the introduction of various sensitive functional groups into the thiazole ring, enhancing the diversity of synthetic methodologies available (Srivastava et al., 2017).
Antimicrobial Activity
Compounds derived from 4-Nitrobenzo[d]thiazole have been synthesized and tested for antimicrobial activity against several microbes. This indicates potential applications in pharmaceutical and medical research, particularly in the development of new antimicrobial agents (Akbari et al., 2014).
Solid-Phase Synthesis Applications
4-Nitrobenzo[d]thiazole derivatives havebeen utilized as building blocks in solid-phase synthesis, particularly for creating various heterocyclic scaffolds. This application is vital for drug discovery, as it enables the preparation of diverse libraries of potentially therapeutic compounds (Křupková et al., 2013).
Fluorescent Alternatives in Enzyme Assays
Derivatives of 4-Nitrobenzo[d]thiazole have been explored as fluorescent alternatives to traditional chromogenic probes in enzyme assays. This development is particularly important in enhancing the sensitivity and practicality of high-throughput screening programs for new drugs (Maeda et al., 2005).
Bifunctional Chelator Synthesis
Research has shown the successful synthesis of a bifunctional Cu(I) chelator starting from 6-nitrobenzo[d]thiazole. This synthesis is significant for sensing applications, indicating the potential of 4-Nitrobenzo[d]thiazole in creating functional materials for specific detection or catalysis applications (Massing & Planalp, 2015).
Analysis of Thermal and Kinetic Properties
Studies have been conducted to understand the thermal behavior and kinetics of nitrobenzoic acid salts, which are chemically and biologically significant. Such research is essential for the development of new materials with specific thermal and stability requirements (Crisan et al., 2018).
Co-crystal Synthesis and Analysis
Research involving 4-Nitrobenzo[d]thiazole derivatives has extended to the synthesis of co-crystals, which have potential applications in materials science and pharmaceuticals. The study of these co-crystals can provide insights into molecular interactions and structural properties (Lynch, 2001).
properties
IUPAC Name |
4-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFJELLZLFAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345098 | |
Record name | benzothiazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzo[d]thiazole | |
CAS RN |
2942-08-7 | |
Record name | benzothiazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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